Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate
Description
Properties
CAS No. |
88371-30-6 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13) |
InChI Key |
FFTFQLQXOYNQIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Catalyst Selection
The use of Pd(tert-Bu₃P)₂ in Heck reactions improves coupling efficiency compared to traditional palladium catalysts. This ligand enhances stability and reduces side reactions, particularly in electron-deficient aryl halides.
Solvent Systems
Temperature Control
Low temperatures (0°C) during acid chloride coupling minimize decomposition, while microwave irradiation accelerates alkylation steps.
Challenges and Solutions
Low Yields in Amidation
The modest yields (~21–26%) in carboxamide syntheses are attributed to:
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 8 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating intermediates for further functionalization.
Conditions :
-
Reagents : Aqueous NaOH (1 M) in tetrahydrofuran (THF)
-
Temperature : Room temperature
-
Time : 8.5 hours
Mechanism :
The ester group is saponified to a carboxylate intermediate under basic conditions, followed by acidification to precipitate the carboxylic acid.
Example :
Hydrolysis of ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (analogous structure) produced 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (2f ) as a yellow solid .
Amidation and Coupling Reactions
The carboxylic acid derivative (from hydrolysis) participates in amidation reactions, forming biologically relevant amides.
Methods :
-
Direct coupling : Use of coupling reagents (e.g., DMT-MM, HATU) with amines.
-
Acid chloride route : Conversion to acid chloride via thionyl chloride (SOCl₂), followed by reaction with amines.
Experimental Data :
Key Observations :
-
HATU and DMT-MM enable efficient amide bond formation without racemization .
-
Steric hindrance at the quinoline core influences reaction efficiency.
Alkylation and Methylation
The oxygen atoms in the ester and ketone groups are susceptible to alkylation, though regioselectivity depends on steric and electronic factors.
Case Study :
In analogous 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, methylation with methyl iodide preferentially occurs at the oxygen atom over nitrogen due to steric shielding of the nitrogen by the methylthio group .
Conditions :
-
Base : NaH or K₂CO₃ (anion generation)
-
Solvent : Polar aprotic solvents (e.g., DMF)
-
Reagent : Methyl iodide
Outcome :
Oxidation Reactions
The 2-oxo group and dihydroquinoline core may undergo oxidation, though direct evidence for Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is limited.
Hypothetical Pathways :
-
Ring aromatization : Oxidation of the dihydroquinoline to fully aromatic quinoline (e.g., using DDQ or KMnO₄).
-
Ketone oxidation : Conversion of the 2-oxo group to a carboxylic acid under strong oxidative conditions (e.g., CrO₃).
Supporting Data :
Related quinoline derivatives undergo oxidation to form N-oxides or hydroxylated products, suggesting potential reactivity at the ketone or aromatic positions.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient quinoline ring directs electrophiles to specific positions, though the ester and ketone groups deactivate the ring.
Theoretical Predictions :
-
Nitration : Likely occurs at position 5 or 7 (meta to electron-withdrawing groups).
-
Halogenation : Bromine or chlorine substitution at activated positions under acidic conditions.
Limitations :
No experimental data exists for EAS on this compound, but analogous quinolines show moderate reactivity.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications across various fields:
Medicinal Chemistry
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate serves as a crucial intermediate in synthesizing potential therapeutic agents. Notably, it has shown promise in developing anticancer and antimicrobial drugs. Its structural features allow it to interact with specific molecular targets, inhibiting enzyme activity and potentially leading to significant biological effects.
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating complex organic molecules and heterocyclic compounds. The reactions involving this compound can yield various derivatives, including quinoline-2,8-dicarboxylates and 2-hydroxyquinoline derivatives.
Biological Studies
The compound is used in the development of enzyme inhibitors and probes for biological studies. It has been evaluated for its inhibitory effects on enzymes associated with diseases such as hepatitis B and tuberculosis. For instance, derivatives of methyl 2-oxo-1,2-dihydroquinoline have demonstrated high inhibition of hepatitis B virus replication in vitro at concentrations as low as 10 µM .
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Potential anticancer and antimicrobial properties |
| Organic Synthesis | Synthesis of complex molecules | Yields various derivatives (e.g., quinoline dicarboxylates) |
| Biological Studies | Development of enzyme inhibitors | High inhibition rates against hepatitis B virus |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of synthesized compounds derived from this compound on the MCF-7 breast cancer cell line using the MTT assay. Several derivatives demonstrated significant anticancer activity compared to the reference compound Doxorubicin .
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of methyl 2-oxo-1,2-dihydroquinoline derivatives against Mycobacterium tuberculosis. The compound showed promising results in inhibiting DNA gyrase ATPase activity, which is crucial for bacterial replication .
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Functional Group Impact :
- The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., Compound 4), likely enhancing lipid membrane permeability but diminishing water solubility. This trade-off could affect bioavailability depending on the application .
- Carboxylic acid derivatives (e.g., Compound 4) exhibit stronger antioxidant activity due to their ability to donate protons and stabilize free radicals, as evidenced by DPPH assays .
Substituent Position Effects :
- The 8-methyl ester in the target compound introduces steric and electronic effects distinct from analogs with substituents at the 3-, 4-, or 6-positions. For instance, 8-substitution may hinder interactions with planar biological targets (e.g., enzymes or DNA) compared to 3- or 4-substituted derivatives .
- 3-Carboxylic acid analogs (e.g., CAS 81963-07-7) may exhibit stronger hydrogen-bonding capabilities, favoring interactions with polar active sites in proteins .
Biological Activity Trends :
- Compounds with electron-donating groups (e.g., methyl) and acidic protons (e.g., carboxylic acids) generally show enhanced radical scavenging activity. The target compound’s ester group, while less reactive, may confer stability in storage or metabolic environments .
Biological Activity
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a heterocyclic aromatic structure. Its molecular formula is , with a molecular weight of approximately 219.22 g/mol. The compound features a methyl ester group at the carboxylic acid position, enhancing its solubility and reactivity.
Biological Activity Overview
The biological activities of this compound are diverse, encompassing antimicrobial, anticancer, and enzyme inhibitory effects. Below is a summary of its key biological properties:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation, particularly in breast cancer models. |
| Enzyme Inhibition | Acts as an inhibitor for several enzymes, impacting pathways relevant to diseases like Alzheimer's and various cancers. |
The mechanism of action involves the interaction of this compound with specific molecular targets:
- Enzyme Inhibition : The compound inhibits the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects.
- Antimicrobial Activity : It has been shown to inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
- Anticancer Mechanisms : Studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways .
Anticancer Activity
A study investigated the anticancer effects of this compound derivatives on the MCF-7 breast cancer cell line. The results indicated that these compounds exhibited significant cytotoxicity at low concentrations, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Efficacy
In vitro tests have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed notable activity against E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition Studies
Molecular docking studies revealed that this compound can effectively inhibit viral replication processes, such as those associated with Hepatitis B virus. Experimental assays confirmed significant inhibition rates at concentrations as low as 10 µM .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other quinoline derivatives but exhibits unique biological activities due to its specific functional groups:
| Compound | Activity Type | IC50 Values (μM) |
|---|---|---|
| This compound | Anticancer | <10 |
| 4-Hydroxyquinoline Derivatives | Antiviral | >100 |
| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline | DNA Gyrase Inhibitor | 0.0017 |
Q & A
Q. What analytical techniques are essential for characterizing Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate?
To confirm the structure and purity of the compound, researchers should employ:
- Nuclear Magnetic Resonance (NMR) : For elucidating the molecular framework and substituent positions.
- X-ray Crystallography : Critical for resolving the three-dimensional structure. SHELX programs are widely used for refining crystallographic data due to their robustness in handling small-molecule structures .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect degradation products.
- Mass Spectrometry (MS) : For determining molecular weight and fragmentation patterns.
Q. How can the compound’s stability be evaluated under experimental conditions?
Stability studies should include:
- pH and Temperature Variations : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C, followed by HPLC analysis to quantify degradation.
- Enzymatic Degradation Assays : Use Pseudomonas putida 86’s 2-oxo-1,2-dihydroquinoline 8-monooxygenase system (reductase and oxygenase components) to assess biodegradation kinetics under aerobic conditions .
- Light Exposure Tests : Monitor photolytic degradation using UV-Vis spectroscopy.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodology includes:
- Systematic Substituent Modifications : Introduce methyl or methoxy groups at positions C5 or C6 (analogous to CB2 receptor ligand studies) to evaluate effects on receptor binding or enzymatic activity .
- Pharmacological Profiling : Use radioligand displacement assays (e.g., for CB2 receptors) to determine affinity changes. Functional assays (cAMP modulation) can distinguish agonists, antagonists, or inverse agonists.
- Computational Docking : Model interactions with target proteins (e.g., monooxygenases or receptors) using software like AutoDock or Schrödinger Suite.
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Common issues and solutions:
- Disordered Structures : Use SHELXL’s restraints and constraints to refine atomic positions in cases of rotational or translational disorder .
- Polymorphism Screening : Employ solvent vapor diffusion or slow evaporation to isolate stable crystalline forms. Reference crystalline analogs (e.g., 8-hydroxyquinoline derivatives) for comparative analysis .
- Data Quality : Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts, as demonstrated in related quinoline crystal studies .
Q. How does the enzymatic degradation pathway inform environmental or metabolic fate studies?
Key steps for analysis:
- Enzyme Purification : Isolate the reductase (FAD-dependent, [2Fe-2S] clusters) and oxygenase (Rieske-type [2Fe-2S] clusters) components from Pseudomonas putida 86 .
- Activity Assays : Monitor NADH consumption spectrophotometrically (340 nm) or quantify 8-hydroxy-2-oxo-1,2-dihydroquinoline via HPLC.
- Substrate Specificity Testing : Validate using analogs (e.g., methyl-substituted quinolines) to confirm enzymatic selectivity.
Q. How can contradictory solubility or bioactivity data be resolved in interdisciplinary studies?
Approaches include:
- Control Experiments : Replicate assays under standardized conditions (e.g., buffer composition, temperature).
- Cross-Validation : Compare results from orthogonal methods (e.g., enzyme assays vs. computational predictions).
- Crystallographic Analysis : Resolve structural ambiguities (e.g., tautomerism) using SHELX-refined models .
Q. What strategies optimize the synthesis of methyl-substituted quinoline derivatives?
While direct synthesis protocols are not detailed in the evidence, extrapolation from related studies suggests:
- Cyclocondensation Reactions : Use Knorr quinoline synthesis with substituted β-keto esters and anilines.
- Regioselective Methylation : Employ protecting groups (e.g., Boc) to direct methylation to the C8 position.
- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to isolate isomers.
Data Contradiction and Validation
Q. How should researchers address discrepancies in pharmacological activity across studies?
- Receptor Selectivity Profiling : Test compounds against related receptors (e.g., CB1 vs. CB2) to rule off-target effects .
- Meta-Analysis : Compare datasets from high-throughput screening (HTS) and low-throughput studies to identify outliers.
- Structural Validation : Confirm compound identity via X-ray crystallography to exclude isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
